(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide
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Overview
Description
(Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the hydroxymethyl and ethanimidamide groups. One common method involves the reaction of pyrrolidine with formaldehyde and hydrogen cyanide to form the hydroxymethyl derivative. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, followed by the addition of ethanimidamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The hydroxyl and imidamide groups can interact with active sites of enzymes, potentially leading to the development of new therapeutic agents .
Medicine
In medicine, (Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique reactivity profile allows for the production of high-value products with specific properties .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and imidamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar biological activities.
N-methylpyrrolidin-2-one (NMP): Known for its use as a solvent and in pharmaceuticals.
Pyrrolidine-2-carbaldehyde: An intermediate in the synthesis of various bioactive compounds.
Uniqueness
(Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide is unique due to its combination of hydroxyl and imidamide groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C7H15N3O2 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-12)4-10-2-1-6(3-10)5-11/h6,11-12H,1-5H2,(H2,8,9) |
InChI Key |
QIRCMGHBMQNGAP-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC1CO)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CC1CO)CC(=NO)N |
Origin of Product |
United States |
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